REACTION_CXSMILES
|
[CH:1]1([CH2:6][CH2:7][C:8](Cl)=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[NH4+:12]>>[CH:1]1([CH2:6][CH2:7][C:8]#[N:12])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
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57.7 g
|
Type
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reactant
|
Smiles
|
C1(CCCC1)CCC(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/salt bath
|
Type
|
ADDITION
|
Details
|
The heavy suspension of white solid
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
recrystallized from about 2 liters of boiling water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The lustrous white plates of the amide are dried in vacuo over P2O5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |